molecular formula C25H25NO5 B5204720 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-dimethoxyphenyl)acrylamide

3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-dimethoxyphenyl)acrylamide

Cat. No. B5204720
M. Wt: 419.5 g/mol
InChI Key: ACSKYZIXPKOFCV-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-dimethoxyphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research. This compound is a member of the acrylamide family, which is known for its diverse biological activities. The synthesis of this compound has been a subject of interest, and its mechanism of action, biochemical and physiological effects, and future directions have been extensively studied.

Mechanism of Action

The mechanism of action of 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-dimethoxyphenyl)acrylamide involves the inhibition of the Akt/mTOR pathway. This pathway is known to play a crucial role in cell survival, proliferation, and growth. The inhibition of this pathway by 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-dimethoxyphenyl)acrylamide leads to the induction of apoptosis and cell cycle arrest.
Biochemical and Physiological Effects
Apart from its anti-cancer activity, 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-dimethoxyphenyl)acrylamide has been found to exhibit other biochemical and physiological effects. It has been shown to possess anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases. It has also been found to exhibit neuroprotective activity, which makes it a potential candidate for the treatment of neurodegenerative diseases.

Advantages and Limitations for Lab Experiments

The advantages of using 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-dimethoxyphenyl)acrylamide in lab experiments include its potent anti-cancer activity, its ability to induce apoptosis and inhibit cell proliferation, and its diverse biological activities. However, its limitations include its low solubility in water, which makes it challenging to use in aqueous-based experiments.

Future Directions

The future directions for the research of 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-dimethoxyphenyl)acrylamide include the optimization of its synthesis method, the development of more potent analogs, and the investigation of its potential in combination therapy. The use of this compound in combination with other anti-cancer agents may enhance its anti-cancer activity and reduce the risk of drug resistance.
Conclusion
In conclusion, 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-dimethoxyphenyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its diverse biological activities. Its potent anti-cancer activity, anti-inflammatory activity, and neuroprotective activity make it a potential candidate for the treatment of various diseases. The optimization of its synthesis method and the investigation of its potential in combination therapy may lead to the development of more effective anti-cancer agents.

Synthesis Methods

The synthesis of 3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-dimethoxyphenyl)acrylamide involves the reaction of 4-(benzyloxy)-3-methoxybenzaldehyde with 2,4-dimethoxyphenylacetonitrile in the presence of a base. The reaction mixture is then subjected to a catalytic hydrogenation process to obtain the final product. The synthesis of this compound has been optimized and improved over the years, resulting in high yields and purity.

Scientific Research Applications

3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-dimethoxyphenyl)acrylamide has been extensively studied for its biological activities. It has been found to exhibit potent anti-cancer activity against various cancer cell lines, including breast, lung, and colon cancer. Its anti-cancer activity is attributed to its ability to induce apoptosis and inhibit cell proliferation.

properties

IUPAC Name

(E)-N-(2,4-dimethoxyphenyl)-3-(3-methoxy-4-phenylmethoxyphenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H25NO5/c1-28-20-11-12-21(23(16-20)29-2)26-25(27)14-10-18-9-13-22(24(15-18)30-3)31-17-19-7-5-4-6-8-19/h4-16H,17H2,1-3H3,(H,26,27)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACSKYZIXPKOFCV-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)C=CC2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C(C=C1)NC(=O)/C=C/C2=CC(=C(C=C2)OCC3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H25NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-[4-(benzyloxy)-3-methoxyphenyl]-N-(2,4-dimethoxyphenyl)prop-2-enamide

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